Cas no 56850-71-6 (Phenol, 2,4,6-tris(3-methyl-2-butenyl)-)

Phenol, 2,4,6-tris(3-methyl-2-butenyl)- structure
56850-71-6 structure
Product Name:Phenol, 2,4,6-tris(3-methyl-2-butenyl)-
CAS No:56850-71-6
MF:C21H30O
MW:298.462306499481
CID:347696
PubChem ID:12571257
Update Time:2025-04-19

Phenol, 2,4,6-tris(3-methyl-2-butenyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,4,6-tris(3-methyl-2-butenyl)-
    • 2,4,6-tris(3-methylbut-2-enyl)phenol
    • 2,4,6-Tris(3-methylbut-2-en-1-yl)phenol
    • 56850-71-6
    • DTXSID20502975
    • Inchi: 1S/C21H30O/c1-15(2)7-10-18-13-19(11-8-16(3)4)21(22)20(14-18)12-9-17(5)6/h7-9,13-14,22H,10-12H2,1-6H3
    • InChI Key: LAJXNLRORUALJQ-UHFFFAOYSA-N
    • SMILES: OC1C(C/C=C(\C)/C)=CC(C/C=C(\C)/C)=CC=1C/C=C(\C)/C

Computed Properties

  • Exact Mass: 298.2298
  • Monoisotopic Mass: 298.229665576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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